1-(2-Methoxyphenyl)-1-heptyne

Catalog No.
S14694966
CAS No.
M.F
C14H18O
M. Wt
202.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(2-Methoxyphenyl)-1-heptyne

Product Name

1-(2-Methoxyphenyl)-1-heptyne

IUPAC Name

1-hept-1-ynyl-2-methoxybenzene

Molecular Formula

C14H18O

Molecular Weight

202.29 g/mol

InChI

InChI=1S/C14H18O/c1-3-4-5-6-7-10-13-11-8-9-12-14(13)15-2/h8-9,11-12H,3-6H2,1-2H3

InChI Key

UQEIIZHFTOXJGP-UHFFFAOYSA-N

Canonical SMILES

CCCCCC#CC1=CC=CC=C1OC

1-(2-Methoxyphenyl)-1-heptyne is an organic compound belonging to the alkyne class of hydrocarbons. Its molecular formula is C13H18OC_{13}H_{18}O, and it features a methoxy group (-OCH₃) attached to a phenyl ring, alongside a heptyne chain. The compound is characterized by its unique structure, which includes a triple bond between carbon atoms in the heptyne portion, contributing to its reactivity and potential applications in organic synthesis.

Typical of alkynes, including:

  • Addition Reactions: Alkynes can undergo electrophilic addition reactions where reagents such as hydrogen halides or water can add across the triple bond.
  • Hydrogenation: The triple bond can be hydrogenated to form alkenes or alkanes using catalysts like palladium or platinum.
  • Oxidation: The compound can be oxidized to form carbonyl compounds, such as ketones or aldehydes, depending on the reaction conditions.
  • Nucleophilic Substitution: The presence of the methoxy group allows for nucleophilic substitution reactions, where nucleophiles can replace the methoxy group under suitable conditions.

Several methods for synthesizing 1-(2-Methoxyphenyl)-1-heptyne have been documented:

  • Sonogashira Coupling: This method involves the coupling of a terminal alkyne with an aryl halide in the presence of a palladium catalyst and a copper co-catalyst. This approach is favored for its ability to form carbon-carbon bonds efficiently.
  • Alkyne Synthesis via Halogenation: Starting from 2-methoxyphenylacetylene, halogenation followed by elimination can yield 1-(2-Methoxyphenyl)-1-heptyne.
  • Grignard Reactions: Utilizing Grignard reagents with appropriate carbonyl compounds can also lead to the formation of alkynes through nucleophilic addition followed by elimination.

1-(2-Methoxyphenyl)-1-heptyne has potential applications in various fields:

  • Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in pharmaceuticals and agrochemicals.
  • Material Science: Due to its unique structural properties, it may be used in developing new materials or polymers.
  • Research: This compound can be utilized in chemical research for studying reaction mechanisms involving alkynes.

Interaction studies involving 1-(2-Methoxyphenyl)-1-heptyne could focus on its reactivity with various nucleophiles and electrophiles. Understanding these interactions is crucial for predicting its behavior in synthetic applications and biological systems. Studies could include:

  • Reactivity Profiling: Assessing how this compound interacts with different reagents under varying conditions.
  • Biological

Several compounds exhibit structural similarities to 1-(2-Methoxyphenyl)-1-heptyne. These include:

  • 1-(4-Methoxyphenyl)-1-heptyne: Similar in structure but differs by the position of the methoxy group on the phenyl ring.
  • 2-Methoxynaphthalene: Shares the methoxy group but lacks the alkyne functionality, making it less reactive.
  • Phenylacetylene: A simpler alkyne without a substituent on the phenyl ring, serving as a basic reference for reactivity comparisons.

Comparison Table

CompoundStructureUnique Features
1-(2-Methoxyphenyl)-1-heptyneStructureContains a heptyne chain and methoxy group
1-(4-Methoxyphenyl)-1-heptyneStructureMethoxy group at para position
2-MethoxynaphthaleneStructureNo alkyne functionality
PhenylacetyleneStructureBasic alkyne without substituents

The uniqueness of 1-(2-Methoxyphenyl)-1-heptyne lies in its combination of a long carbon chain and a methoxy-substituted aromatic ring, which may confer distinct chemical properties compared to its analogs.

XLogP3

4.7

Hydrogen Bond Acceptor Count

1

Exact Mass

202.135765193 g/mol

Monoisotopic Mass

202.135765193 g/mol

Heavy Atom Count

15

Dates

Modify: 2024-08-10

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